N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 14070-48-5
VCID: VC0086221
InChI: InChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16)
SMILES: CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2
Molecular Formula: C9H9N5OS
Molecular Weight: 235.27 g/mol

N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide

CAS No.: 14070-48-5

Main Products

VCID: VC0086221

Molecular Formula: C9H9N5OS

Molecular Weight: 235.27 g/mol

N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide - 14070-48-5

CAS No. 14070-48-5
Product Name N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide
Molecular Formula C9H9N5OS
Molecular Weight 235.27 g/mol
IUPAC Name N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide
Standard InChI InChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16)
Standard InChIKey SCWKACOBHZIKDI-UHFFFAOYSA-N
Isomeric SMILES CC(=O)NC1=CC(=CC=C1)N2C(=NN=N2)S
SMILES CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2
Canonical SMILES CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2
PubChem Compound 712430
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator